molecular formula C17H25ClN2O2 B2485972 tert-Butyl [4-(2-chlorophenyl)piperidin-4-yl]methylcarbamate CAS No. 1707602-20-7

tert-Butyl [4-(2-chlorophenyl)piperidin-4-yl]methylcarbamate

Cat. No.: B2485972
CAS No.: 1707602-20-7
M. Wt: 324.85
InChI Key: BHLQMYIYBUTVSA-UHFFFAOYSA-N
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Description

tert-Butyl [4-(2-chlorophenyl)piperidin-4-yl]methylcarbamate: is a chemical compound with diverse applications in scientific research. It acts as a potential therapeutic agent for various diseases and offers a promising avenue for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl [4-(2-chlorophenyl)piperidin-4-yl]methylcarbamate typically involves the reaction of 4-(2-chlorophenyl)piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate ester.

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl [4-(2-chlorophenyl)piperidin-4-yl]methylcarbamate can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydride, alkyl halides.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amines or alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemistry: tert-Butyl [4-(2-chlorophenyl)piperidin-4-yl]methylcarbamate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of carbamate esters on enzyme activity, particularly cholinesterases.

Medicine: It has potential therapeutic applications in the treatment of neurological disorders due to its ability to modulate neurotransmitter levels.

Industry: In the industrial sector, it is used in the development of new materials and as a stabilizer in polymer production.

Mechanism of Action

The mechanism of action of tert-Butyl [4-(2-chlorophenyl)piperidin-4-yl]methylcarbamate involves the inhibition of cholinesterase enzymes, leading to increased levels of acetylcholine in the synaptic cleft. This results in enhanced neurotransmission and potential therapeutic effects in neurological disorders.

Comparison with Similar Compounds

  • tert-Butyl [4-(2-fluorophenyl)piperidin-4-yl]methylcarbamate
  • tert-Butyl [4-(2-bromophenyl)piperidin-4-yl]methylcarbamate
  • tert-Butyl [4-(2-methylphenyl)piperidin-4-yl]methylcarbamate

Uniqueness: tert-Butyl [4-(2-chlorophenyl)piperidin-4-yl]methylcarbamate is unique due to the presence of the chlorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.

Properties

IUPAC Name

tert-butyl N-[[4-(2-chlorophenyl)piperidin-4-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClN2O2/c1-16(2,3)22-15(21)20-12-17(8-10-19-11-9-17)13-6-4-5-7-14(13)18/h4-7,19H,8-12H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHLQMYIYBUTVSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCNCC1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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